

Application Notes: Determination of Phosphate in Seawater using Sodium Molybdate Dihydrate

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Compound of Interest

Compound Name: Sodium molybdate dihydrate

Cat. No.: B1682102

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Introduction

Phosphorus is an essential macronutrient vital for the growth of all marine organisms, playing a crucial role in oceanic biogeochemical cycles.[1] It is typically present in low concentrations, and its measurement is critical for monitoring eutrophication and overall ecosystem health.[2][3] The standard and widely accepted method for the determination of reactive phosphate in aqueous samples is the molybdenum blue spectrophotometric method.[2][4]

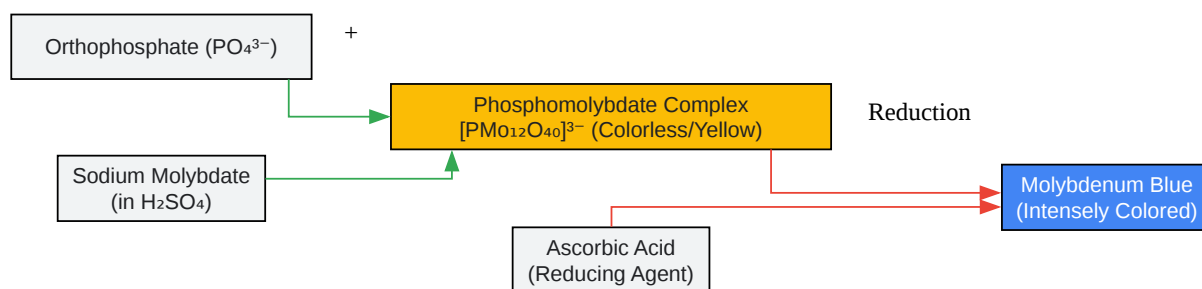
This protocol details the use of **sodium molybdate dihydrate** for the colorimetric determination of dissolved inorganic phosphate. The method is based on the reaction of orthophosphate with an acidified molybdate reagent to form a phosphomolybdate complex.[1][4] This complex is subsequently reduced by ascorbic acid to form a stable and intensely colored "molybdenum blue" solution.[1][2][5] The absorbance of this blue complex, measured spectrophotometrically, is directly proportional to the phosphate concentration.[4][6]

While ammonium molybdate is traditionally used, sodium molybdate is an effective alternative, particularly in automated or simultaneous analysis systems where the ammonium ion could interfere with other nutrient measurements, such as the determination of ammonium itself.[7]

Principle of the Chemical Reaction

The determination of phosphate is based on the formation of a phosphomolybdenum blue complex. The key steps involve the reaction of orthophosphate with molybdate in an acidic medium to form a yellow phosphomolybdate heteropoly acid. This intermediate is then

reduced, typically by ascorbic acid, to produce a stable, intensely blue complex, often referred to as molybdenum blue. Potassium antimonyl tartrate is frequently added as a catalyst to increase the reaction rate.[1][2]



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Figure 1: Chemical pathway for the formation of Molybdenum Blue.

Experimental Protocols

Protocol 1: Standard Determination of Soluble Reactive Phosphorus (SRP)

This protocol is adapted from the widely used Murphy and Riley method and is suitable for oceanic concentrations from approximately 0.01 to 2.5 $\mu\text{mol/L}$. [5]

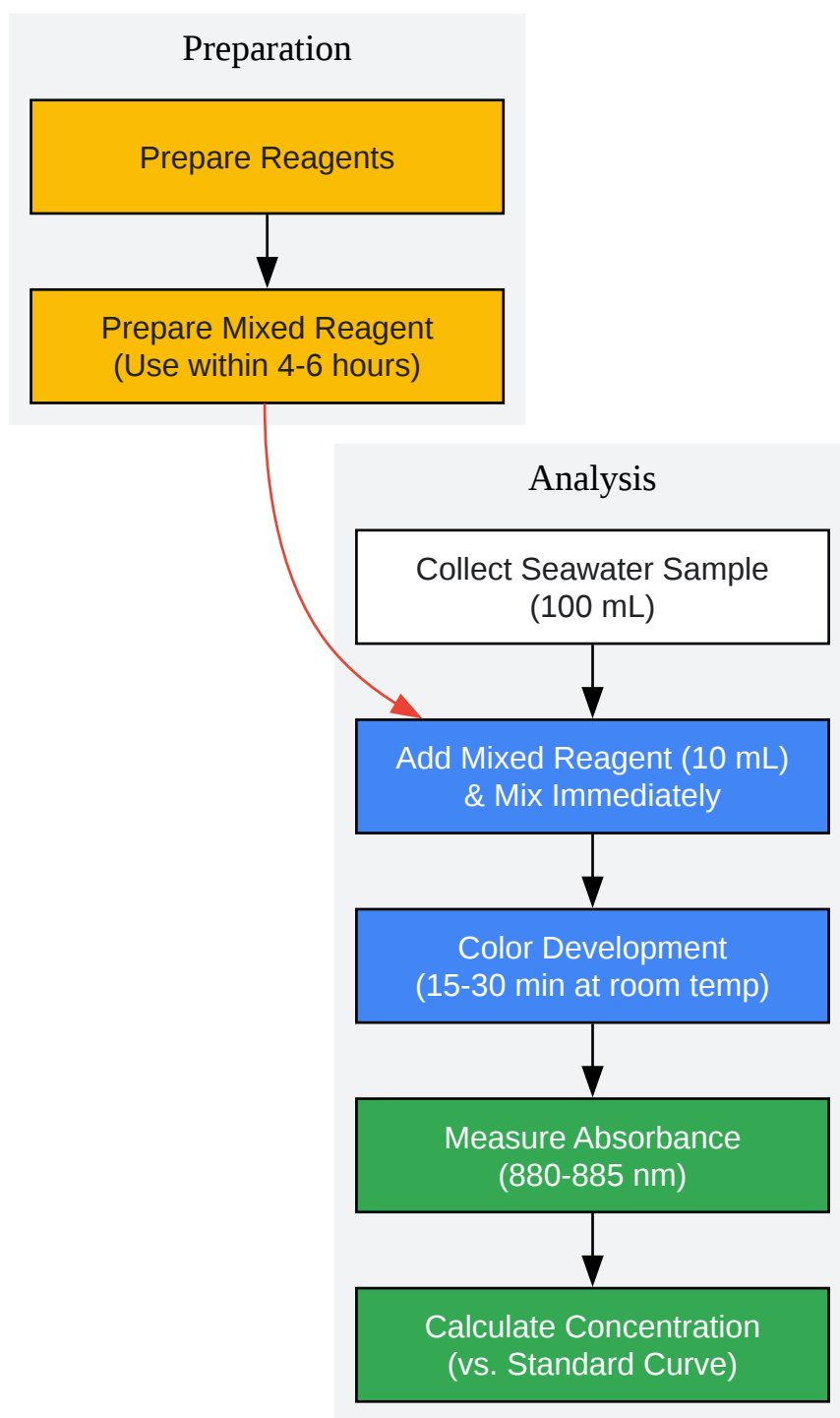
1. Apparatus

- Spectrophotometer with a 10 cm path length cell for measuring absorbance at 880-885 nm. [1][5]
- Acid-washed polyethylene or glass bottles for sample collection and reagent storage. [5][8]
- Volumetric flasks and pipettes.

2. Reagent Preparation

- Sodium Molybdate Solution: Dissolve 70 g of **sodium molybdate dihydrate** ($\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$) in 150 mL of deionized water.[\[9\]](#)
- Sulfuric Acid Solution (5N): Slowly and carefully add 140 mL of concentrated sulfuric acid to 900 mL of deionized water in a fume hood. Allow the solution to cool completely.[\[5\]](#)
- Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh weekly and stored refrigerated.[\[10\]](#) Some protocols recommend freezing the solution to ensure stability.[\[5\]](#)
- Potassium Antimonyl-Tartrate Solution: Dissolve 0.34 g of potassium antimonyl-tartrate ($\text{K}(\text{SbO})\text{C}_4\text{H}_4\text{O}_6 \cdot \frac{1}{2}\text{H}_2\text{O}$) in 250 mL of deionized water. This solution is stable for several months.[\[5\]](#)
- Primary Phosphate Standard (6 mM): Dissolve 0.816 g of anhydrous potassium dihydrogen phosphate (KH_2PO_4), previously dried, in 1000 mL of deionized water. Store in a dark bottle.[\[5\]](#)
- Secondary Phosphate Standard (60 μM): Dilute 10.0 mL of the primary standard solution to 1000 mL with deionized water. This solution should be made fresh every 10 days.[\[5\]](#)

3. Experimental Workflow



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Figure 2: Workflow for phosphate determination in seawater.

4. Procedure

- Prepare the Mixed Reagent: For every 100 mL of mixed reagent required, combine the solutions in the following order, mixing after each addition: 50 mL of 5N Sulfuric Acid, 5 mL of Potassium Antimonyl-Tartrate solution, 15 mL of Sodium Molybdate solution, and 30 mL of Ascorbic Acid solution.^[10] This reagent should be used within 4-6 hours.^{[5][10]}
- Sample Analysis: Place 100 mL of the seawater sample into a clean flask or bottle.^[5]
- Color Development: Add 10 mL of the mixed reagent to the sample and mix immediately.^[5] Allow the color to develop for at least 15 minutes but no more than 30 minutes at room temperature to ensure full color development before measurement.^{[1][10]}
- Measurement: Measure the absorbance of the solution in a spectrophotometer using a 10 cm cell at a wavelength of 880-885 nm.^{[1][5]} Use deionized water as a reference.
- Blank and Standards: Prepare a reagent blank using deionized water instead of the seawater sample.^[5] Prepare a series of standards using the secondary phosphate standard diluted with low-nutrient seawater or deionized water. Treat the blank and standards with the mixed reagent in the same manner as the samples.
- Calculation: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of phosphate in the sample from this curve after correcting for the reagent blank.

Quantitative Data Summary

Table 1: Reagent Composition and Preparation

Reagent	Components	Preparation Instructions	Stability
Sodium Molybdate	70 g $\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$	Dissolve in 150 mL deionized water.[9]	Stable
Sulfuric Acid (5N)	140 mL conc. H_2SO_4	Add to 900 mL deionized water, cool. [5]	Stable
Ascorbic Acid (0.1M)	1.76 g Ascorbic Acid	Dissolve in 100 mL deionized water.[10]	Prepare fresh weekly (refrigerated) or store frozen.[5][10]
Potassium Antimonyl-Tartrate	0.34 g $\text{K}(\text{SbO})\text{C}_4\text{H}_4\text{O}_6 \cdot \frac{1}{2}\text{H}_2\text{O}$	Dissolve in 250 mL deionized water.[5]	Stable for months.[5]

| Mixed Reagent | 50:5:15:30 ratio of H_2SO_4 , Antimonyl-Tartrate, Molybdate, Ascorbic Acid | Mix in order.[10] | Use within 4-6 hours.[5][10] |

Table 2: Key Experimental and Performance Parameters

Parameter	Value / Range	Notes
Wavelength (λ_{max})	880 - 885 nm	For the molybdenum blue complex.[1][5]
Path Length	10 cm	Standard for low concentrations in seawater.[1][5]
Reaction Time	15 - 30 minutes	Time for full color development after adding mixed reagent.[1][10]
Working Range	~0.01 - 15 μM	Typical range for seawater analysis.[5][7]
Limit of Detection (LOD)	0.02 μM	As reported in a study using sodium molybdate.[7]

| Relative Standard Deviation | 1.9% - 2.5% (at 1 μ M) | Indicates good precision of the method.
[7] |

Potential Interferences

The molybdenum blue method can be subject to interference from other substances present in seawater that can also form heteropoly acids with molybdate.

- Silicate (Si(OH)_4): Silicate reacts with molybdate to form a silicomolybdate complex, which can also be reduced to a blue color, leading to an overestimation of phosphate.[1][11] This interference can be minimized by controlling the acidity (pH \sim 0.45 for phosphate vs. pH \sim 1 for silicate) and the reaction time, as the phosphate reaction is much faster.[12][13]
- Arsenate (AsO_4^{3-}): Arsenate behaves chemically similar to phosphate and forms an arsenomolybdate complex, causing a positive interference.[1][14][15] In most open-ocean waters, arsenate concentrations are low enough to be negligible.[15] Where interference is a concern, arsenate can be reduced to arsenite, which does not react with the molybdate reagent.[12]

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